molecular formula C5H6BF2NO3 B1451409 2,6-Difluoropyridine-3-boronic acid hydrate CAS No. 1072952-27-2

2,6-Difluoropyridine-3-boronic acid hydrate

Cat. No.: B1451409
CAS No.: 1072952-27-2
M. Wt: 176.92 g/mol
InChI Key: UROAWUNJFURWIY-UHFFFAOYSA-N
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Description

2,6-Difluoropyridine-3-boronic acid hydrate: is a chemical compound with the molecular formula C5H6BF2NO3 and a molecular weight of 176.91 g/mol . It is a boronic acid derivative that contains a pyridine ring substituted with two fluorine atoms at the 2 and 6 positions and a boronic acid group at the 3 position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Biochemical Analysis

Biochemical Properties

2,6-Difluoropyridine-3-boronic acid hydrate plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds, which are essential in the creation of complex organic molecules. The compound interacts with palladium catalysts to facilitate the coupling of aryl or vinyl halides with boronic acids, leading to the formation of biaryl compounds .

In addition to its role in organic synthesis, this compound interacts with various enzymes and proteins. For instance, it can act as an inhibitor of serine proteases, a class of enzymes that play crucial roles in numerous physiological processes, including digestion, immune response, and blood coagulation . The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity.

Cellular Effects

This compound has been shown to influence cellular processes in various cell types. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, which are enzymes that regulate phosphorylation states of proteins . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell growth, differentiation, and apoptosis.

In cancer cells, this compound has demonstrated potential as an anti-cancer agent by inducing cell cycle arrest and promoting apoptosis. The compound’s ability to inhibit proteasome activity, a protein complex responsible for degrading unneeded or damaged proteins, contributes to its anti-cancer effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, such as serine proteases and kinases, through its boronic acid moiety. This binding can result in enzyme inhibition or activation, depending on the target enzyme .

Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At high doses, it can induce toxic effects, including liver and kidney damage, due to its interaction with off-target proteins and accumulation in tissues .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes such as cytochrome P450 oxidases. These enzymes are responsible for the oxidative metabolism of the compound, leading to the formation of various metabolites . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoropyridine-3-boronic acid hydrate typically involves the lithiation of 2,6-difluoropyridine followed by the reaction with a boron source. One common method involves the following steps :

    Lithiation: 2,6-Difluoropyridine is treated with a strong base such as lithium diisopropylamide (LDA) at low temperatures (around -78°C) to form the corresponding lithium salt.

    Borylation: The lithium salt is then reacted with a boron source, such as trimethyl borate, to form the boronic acid derivative.

    Hydration: The resulting boronic acid is then hydrated to form the hydrate form of the compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow processes and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoropyridine-3-boronic acid hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2,6-Difluoropyridine-3-boronic acid hydrate is unique due to the specific positioning of the fluorine atoms and the boronic acid group on the pyridine ring. This unique structure allows for specific reactivity and selectivity in chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of fluorine atoms also enhances the compound’s stability and reactivity compared to other boronic acid derivatives .

Properties

IUPAC Name

(2,6-difluoropyridin-3-yl)boronic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF2NO2.H2O/c7-4-2-1-3(6(10)11)5(8)9-4;/h1-2,10-11H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROAWUNJFURWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)F)F)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660304
Record name (2,6-Difluoropyridin-3-yl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-27-2
Record name Boronic acid, B-(2,6-difluoro-3-pyridinyl)-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Difluoropyridin-3-yl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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